(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile
Overview
Description
(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile is an organic compound with a complex structure that includes a fluorophenyl group, a pyrrole ring, and a propenenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole.
Formation of the Propenenitrile Moiety: The final step involves the Knoevenagel condensation reaction, where the fluorophenyl-pyrrole compound reacts with malononitrile in the presence of a base to form the propenenitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Oxidized derivatives with carboxylic acid or ketone functionalities.
Reduction: Amines or other reduced forms of the original compound.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of (E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile involves its interaction with specific molecular targets. The fluorophenyl group allows for strong binding interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-chlorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile
- (E)-3-(4-bromophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile
- (E)-3-(4-methylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile
Uniqueness
The presence of the fluorine atom in (E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O/c1-18-8-2-3-14(18)15(19)12(10-17)9-11-4-6-13(16)7-5-11/h2-9H,1H3/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAOCOBIKJPZJQ-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=CC2=CC=C(C=C2)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)/C(=C/C2=CC=C(C=C2)F)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901328319 | |
Record name | (E)-3-(4-fluorophenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49648943 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900019-53-6 | |
Record name | (E)-3-(4-fluorophenyl)-2-(1-methylpyrrole-2-carbonyl)prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901328319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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